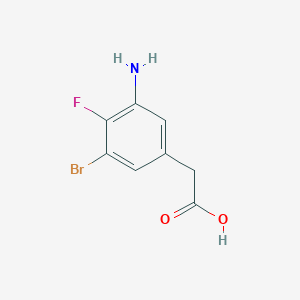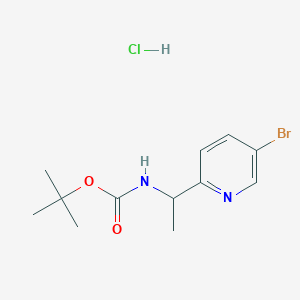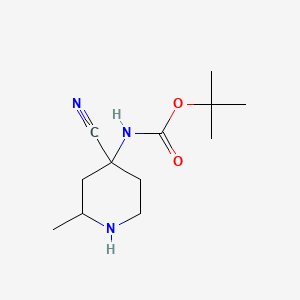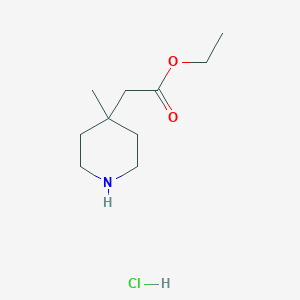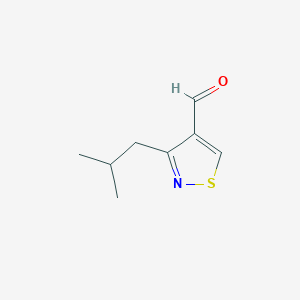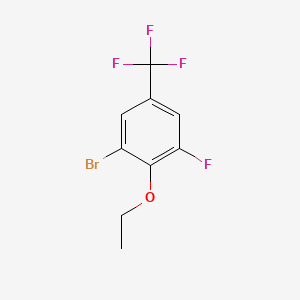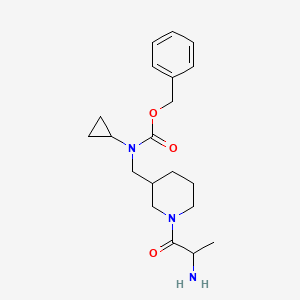
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl carbamate moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Applications De Recherche Scientifique
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting the central nervous system.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, neurotransmission, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
Donepezil: Used for treating Alzheimer’s disease.
Piperine: Found in black pepper, with various biological activities.
Evodiamine: An alkaloid with potential anticancer properties.
Uniqueness
What sets Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate apart is its unique combination of functional groups, which confer specific binding properties and biological activities. This makes it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C20H29N3O3 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C20H29N3O3/c1-15(21)19(24)22-11-5-8-17(12-22)13-23(18-9-10-18)20(25)26-14-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,21H2,1H3 |
Clé InChI |
PKRUQJGLCFNGSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


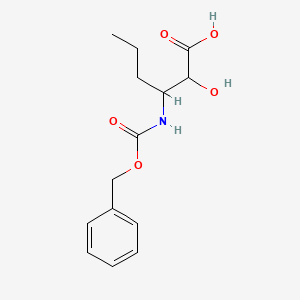
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)


